molecular formula C21H20FN3O B2610478 (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358266-93-9

(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2610478
CAS No.: 1358266-93-9
M. Wt: 349.409
InChI Key: NXXBTPOYQZXZFV-UHFFFAOYSA-N
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Description

“(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound. It is a white powder with a melting point of 85–87°C .


Molecular Structure Analysis

The molecular structure can be analyzed using NMR spectroscopy. The 1H NMR spectrum and 13C NMR spectrum of the compound have been reported .


Physical and Chemical Properties Analysis

This compound is a white powder with a melting point of 85–87°C . The NMR spectra provide information about its molecular structure .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, which share a structural relationship with (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, are recognized for their effectiveness as corrosion inhibitors. These compounds exhibit a high electron density, facilitating their adsorption and the formation of stable chelating complexes with metallic surfaces. This property makes them highly effective in protecting metals against corrosion, offering potential applications in industries where metal preservation is crucial (Verma et al., 2020).

CNS Drug Synthesis

Research has identified functional chemical groups within heterocycles, like quinoline, that may serve as lead molecules for synthesizing compounds with CNS activity. These heterocycles are the largest class of organic compounds, replacing carbon in a benzene ring to form various structures with potential CNS effects. This suggests that derivatives of quinoline could be developed into drugs targeting depression, euphoria, convulsion, and other CNS disorders (Saganuwan, 2017).

Fluorescent Chemosensors

Quinoline derivatives have also been investigated for their applications in developing fluorescent chemosensors. These compounds can be engineered to detect a variety of analytes with high selectivity and sensitivity, including metal ions and neutral molecules. The fluorescent properties of quinoline derivatives make them suitable for creating sensors that could have applications in environmental monitoring, diagnostics, and biochemical research (Roy, 2021).

Properties

IUPAC Name

[6-fluoro-4-(2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-14-6-2-3-7-18(14)24-20-16-12-15(22)8-9-19(16)23-13-17(20)21(26)25-10-4-5-11-25/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBTPOYQZXZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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